4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate
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Overview
Description
4-(2-((2-NITROPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE is a complex organic compound with the molecular formula C23H19N3O7 and a molecular weight of 449.424 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Preparation Methods
The synthesis of 4-(2-((2-NITROPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE involves multiple steps, including the reaction of 2-nitrophenol with acetic anhydride to form 2-nitrophenyl acetate, followed by the reaction with hydrazine to form the carbohydrazide derivative. This intermediate is then reacted with 4-methoxybenzoyl chloride to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like pyridine to facilitate the reactions.
Chemical Reactions Analysis
4-(2-((2-NITROPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using reagents like boron tribromide.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-((2-NITROPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE involves the inhibition of deubiquitinase enzymes. These enzymes play a crucial role in the regulation of protein degradation and are involved in the life cycle of various viruses. By inhibiting these enzymes, the compound can disrupt viral replication and reduce the severity of infections .
Comparison with Similar Compounds
Similar compounds to 4-(2-((2-NITROPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE include:
4-(2-((4-NITROPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE: Differing by the position of the nitro group.
2-METHOXY-4-(2-((2-NITROPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE: Differing by the presence of a methoxy group on the benzene ring.
4-BROMO-2-(2-((4-NITROPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE: Differing by the presence of a bromo group.
These compounds share similar structural features but differ in their functional groups, which can significantly impact their chemical properties and biological activities.
Properties
Molecular Formula |
C23H19N3O7 |
---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C23H19N3O7/c1-31-18-12-8-17(9-13-18)23(28)33-19-10-6-16(7-11-19)14-24-25-22(27)15-32-21-5-3-2-4-20(21)26(29)30/h2-14H,15H2,1H3,(H,25,27)/b24-14+ |
InChI Key |
AWGKDYNWTXJBHP-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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